3-Methyl-5-(2-methylphenyl)-4-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole
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Overview
Description
3-Methyl-5-(2-methylphenyl)-4-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole is a synthetic organic compound belonging to the triazole family Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(2-methylphenyl)-4-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate precursors such as α-haloketones or α-haloesters.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(2-methylphenyl)-4-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles or electrophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives.
Scientific Research Applications
3-Methyl-5-(2-methylphenyl)-4-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(2-methylphenyl)-4-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The oxiran-2-ylmethoxy group, in particular, may play a role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family, known for its broad range of applications.
3-Methyl-1,2,4-triazole: A simpler derivative with similar chemical properties but fewer functional groups.
5-Phenyl-1,2,4-triazole: Another derivative with a phenyl group, used in various chemical and biological studies.
Uniqueness
3-Methyl-5-(2-methylphenyl)-4-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole is unique due to the presence of the oxiran-2-ylmethoxy group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
3-methyl-5-(2-methylphenyl)-4-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-13-5-3-4-6-18(13)19-21-20-14(2)22(19)15-7-9-16(10-8-15)23-11-17-12-24-17/h3-10,17H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXRCHUHKCFDPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(N2C3=CC=C(C=C3)OCC4CO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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